![molecular formula C13H10N2 B14319403 [4-(Pyridin-4-yl)phenyl]acetonitrile CAS No. 112170-33-9](/img/structure/B14319403.png)
[4-(Pyridin-4-yl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Pyridin-4-yl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H10N2 It consists of a phenyl ring substituted with a pyridin-4-yl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing [4-(Pyridin-4-yl)phenyl]acetonitrile involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromopyridine and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl cyanide to yield the desired product.
Suzuki Coupling: Another method involves the Suzuki coupling reaction, where 4-bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting intermediate is then treated with cyanide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Pyridin-4-yl)phenyl]acetonitrile can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Ammonia, alcohols, various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amines, alcohols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : [4-(Pyridin-4-yl)phenyl]acetonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: : In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates.
Medicine: : The compound’s derivatives have shown promise in medicinal chemistry for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: : In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(Pyridin-4-yl)phenyl]acetonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
4-Pyridylacetonitrile: Similar structure but lacks the phenyl group.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with different substitution positions on the pyridine ring.
Uniqueness:
Structural Features: The combination of a phenyl ring and a pyridin-4-yl group in [4-(Pyridin-4-yl)phenyl]acetonitrile provides unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Reactivity: The presence of both nitrile and aromatic groups allows for diverse chemical transformations, enhancing its utility in various applications.
Propiedades
Número CAS |
112170-33-9 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(4-pyridin-4-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,6-7,9-10H,5H2 |
Clave InChI |
MBRDVWDREQOFHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
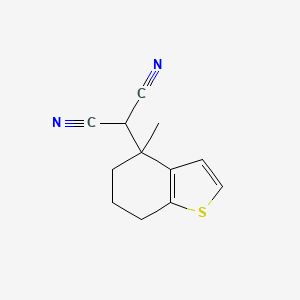
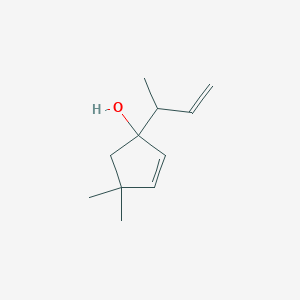

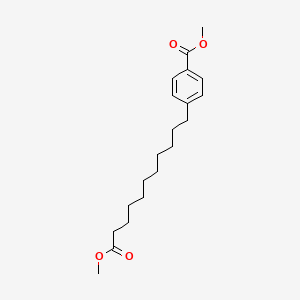
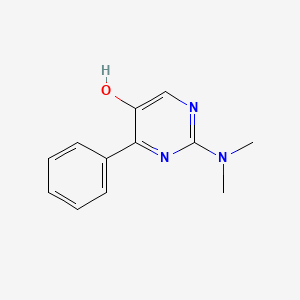
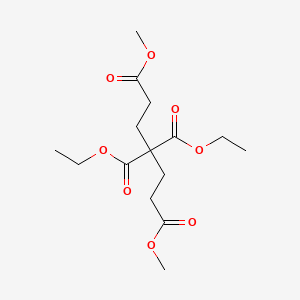
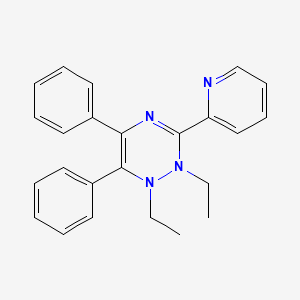
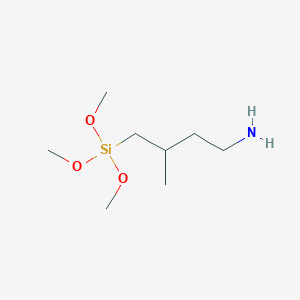



![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
